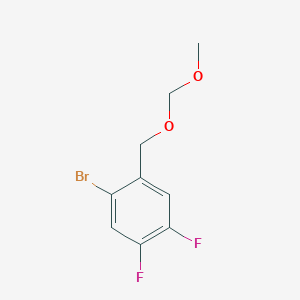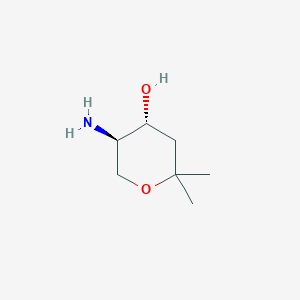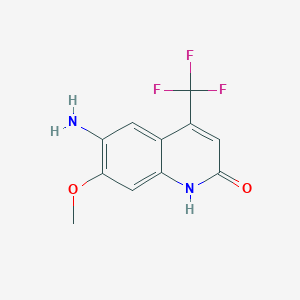
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Analyse Des Réactions Chimiques
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide can introduce different functional groups into the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature enhances its biological activity, making it useful in the study of enzyme inhibitors and antibacterial agents.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antimalarial, antineoplastic, and antiviral drugs.
Industry: The compound is used in the development of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atoms enhance the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of enzymes. In the case of antibacterial activity, the compound targets bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death .
Comparaison Avec Des Composés Similaires
2,2-difluoro-2-(quinolin-2-yl)ethan-1-ol can be compared with other fluorinated quinolines such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties compared to other fluorinated quinolines.
Propriétés
Formule moléculaire |
C11H9F2NO |
|---|---|
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
2,2-difluoro-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H9F2NO/c12-11(13,7-15)10-6-5-8-3-1-2-4-9(8)14-10/h1-6,15H,7H2 |
Clé InChI |
WHCKWEUKMYFPHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Carbamoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8668115.png)
![1-Methyl-7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8668123.png)

![4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid](/img/structure/B8668126.png)


![2-fluoro-6-{[3-(1H-imidazol-1-yl)propyl]amino}benzonitrile](/img/structure/B8668143.png)



![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8668176.png)

![6-(2-Bromophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8668202.png)
